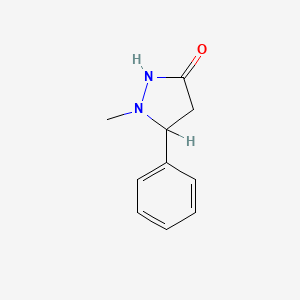
1-Methyl-5-phenylpyrazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-phenylpyrazolidin-3-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
1-Methyl-5-phenylpyrazolidin-3-one is characterized by its unique pyrazolidinone structure, which includes a methyl group at the first position and a phenyl group at the fifth position of the pyrazolidinone ring. Its molecular formula is C10H12N2O with a molecular weight of approximately 176.22 g/mol. The structural features contribute to its biological activity and chemical reactivity, making it a valuable compound for research and development.
Medicinal Chemistry
This compound exhibits significant anti-inflammatory and antioxidant properties, making it a candidate for drug development aimed at treating inflammatory diseases. Research indicates that compounds in the pyrazolidinone class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Case Studies:
- A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, indicating its potential application in treating conditions such as arthritis .
- Another investigation into its antitumor activity revealed that this compound induced apoptosis in cancer cell lines, showing promise as an anticancer agent .
Antimicrobial Activity
Recent studies highlight the antimicrobial efficacy of this compound against various bacteria and fungi. It has shown notable inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Case Studies:
- An evaluation of antimicrobial activity found that derivatives of pyrazolidinones exhibited significant antibacterial properties, supporting the hypothesis that this compound may share these beneficial effects .
Chemosensor Applications
The compound's ability to form stable complexes with metal ions has been explored for use as a chemosensor. This property is particularly useful in environmental monitoring and biochemical applications where detecting metal ions is crucial.
Case Studies:
- Research indicates that this compound can act as a chemosensor due to changes in electronic properties upon interaction with metal ions, which can be monitored using techniques such as electron spectroscopy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Methoxyphenyl)-1-phenylpyrazolidin-3-one | Contains a methoxy group | Known for potent analgesic properties |
| 1-(4-Methoxyphenyl)-3-methylpyrazolidin-5-one | Methyl group instead of phenyl | Exhibits anti-inflammatory activity |
| 5-(4-Chlorophenyl)-1-phenylpyrazolidin-3-one | Chlorine substitution on phenyl | Enhanced antimicrobial properties |
This comparative analysis highlights the structural diversity within the pyrazolidinone family and their associated biological activities.
Properties
CAS No. |
14776-37-5 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C10H12N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,13) |
InChI Key |
JNZGAKJBZUGXCU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













